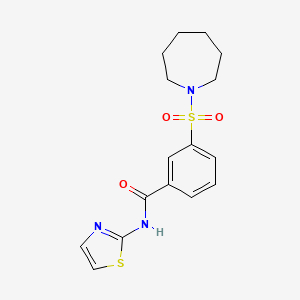

![molecular formula C19H23NO3S B2533054 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 721406-60-6](/img/structure/B2533054.png)

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

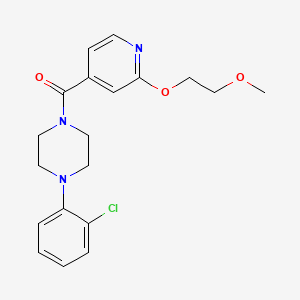

“2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid” is an organic compound with the IUPAC name 2-{[2-(1-adamantylamino)-2-oxoethyl]sulfanyl}benzoic acid . It has a molecular weight of 345.46 . The compound is also known as adamantane sulfonamide or ADSA.

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23NO3S/c21-17(11-24-16-4-2-1-3-15(16)18(22)23)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Pharmaceutical Applications

Adamantyl-based compounds, including “2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid”, are commercially important in the treatments for neurological conditions and type-2 diabetes . Their values in drug design are chronicled as multi-dimensional .

Antiviral Abilities

Adamantane derivatives have been applied in clinical usage as an anti-viral . The unique structure of adamantane allows it to interact with viral proteins, disrupting their function and preventing the virus from replicating .

Antioxidant Activities

Some adamantane-based ester derivatives exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test . This property could make them useful in the treatment of diseases caused by oxidative stress .

Anti-inflammatory Activities

Certain adamantane-based compounds show good anti-inflammatory activities in the evaluation of albumin denaturation . This suggests potential applications in the treatment of inflammatory diseases .

Synthesis of 2-Oxopropyl Benzoate Derivatives

The adamantane moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives . The introduction of the adamantane moiety into the synthesis of these derivatives produced all synclinal conformation with a looser-packed crystal packing system .

Potential Therapeutics for Various Diseases

Adamantane derivatives are in development as potential therapeutics for iron overload disease, neurological conditions, malaria, tuberculosis, and cancers . The unique properties of adamantane, including its stability and ability to interact with various biological targets, make it a promising scaffold for drug development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[2-(1-adamantylamino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-17(11-24-16-4-2-1-3-15(16)18(22)23)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTFNANXAXYBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26724303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)